2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Overview
Description
2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidinone core substituted with a trifluoromethyl group and a thioether linkage to a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrimidinone derivative with a thiol compound under suitable conditions, often using a base like sodium hydride.
Attachment of the Benzylpiperidine Moiety: The final step involves the coupling of the benzylpiperidine moiety to the thioether-linked pyrimidinone, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidinone core.
Substitution: Various substituted benzylpiperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The thioether linkage may facilitate binding to target proteins, influencing their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-chloropyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c20-19(21,22)15-11-16(26)24-18(23-15)28-12-17(27)25-8-6-14(7-9-25)10-13-4-2-1-3-5-13/h1-5,11,14H,6-10,12H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLZDVGRFQXLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC(=CC(=O)N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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